molecular formula C16H15NO3 B11847064 N-acetyl-N-(benzyloxy)benzamide

N-acetyl-N-(benzyloxy)benzamide

Cat. No.: B11847064
M. Wt: 269.29 g/mol
InChI Key: CWEFTDGWOYVKGR-UHFFFAOYSA-N
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Description

N-acetyl-N-(benzyloxy)benzamide is an organic compound with the molecular formula C16H15NO3 It is a derivative of benzamide, where the amide nitrogen is substituted with an acetyl group and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-(benzyloxy)benzamide typically involves the reaction of benzamide with acetic anhydride and benzyl alcohol. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often include heating the mixture to around 80°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-(benzyloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-acetyl-N-(benzyloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-acetyl-N-(benzyloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. This inhibition occurs through the binding of the compound to the peptides, preventing their aggregation and subsequent neurotoxicity . Additionally, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylbenzamide
  • N-phenethylbenzamide
  • N-benzyloxybenzamide

Uniqueness

N-acetyl-N-(benzyloxy)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in inhibiting amyloid-beta aggregation and has a broader range of applications in scientific research .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-acetyl-N-phenylmethoxybenzamide

InChI

InChI=1S/C16H15NO3/c1-13(18)17(16(19)15-10-6-3-7-11-15)20-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3

InChI Key

CWEFTDGWOYVKGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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